molecular formula C16H25N B2683239 4-[(4-Tert-butylcyclohexyl)methyl]pyridine CAS No. 865074-81-3

4-[(4-Tert-butylcyclohexyl)methyl]pyridine

Cat. No.: B2683239
CAS No.: 865074-81-3
M. Wt: 231.383
InChI Key: VZCDLDGIWFGGGW-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylcyclohexyl)methyl]pyridine is an organic compound with the molecular formula C16H25N. It is a derivative of pyridine, where the pyridine ring is substituted with a 4-tert-butylcyclohexylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butylcyclohexyl)methyl]pyridine typically involves the alkylation of pyridine with 4-tert-butylcyclohexylmethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butylcyclohexyl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions produce reduced pyridine derivatives .

Scientific Research Applications

4-[(4-Tert-butylcyclohexyl)methyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylcyclohexyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-Tert-butylcyclohexyl)methyl]pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyridine ring and the 4-tert-butylcyclohexylmethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[(4-tert-butylcyclohexyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h8-11,13,15H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDLDGIWFGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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